molecular formula C14H11FO2 B126076 2-(Benzyloxy)-3-fluorobenzaldehyde CAS No. 148872-79-1

2-(Benzyloxy)-3-fluorobenzaldehyde

Cat. No. B126076
M. Wt: 230.23 g/mol
InChI Key: GPOFPOWVZRQGRW-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-3-fluorobenzaldehyde” is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named “2-(benzyloxy)benzaldehyde” was synthesized from 2-aminophenol and 2-(benzyloxy)benzaldehyde and isolated in cryogenic argon and N2 matrices . The three lowest-energy conformers predicted theoretically have been successfully trapped into the low-temperature matrices (10 K), and the IR spectra of the compound in both solid Ar and N2 have been assigned .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed using various spectroscopic techniques. For instance, a compound named “2-(benzyloxy)benzaldehyde” was characterized by 1H-, 13C-NMR and infrared spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its functional groups. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its structure. For instance, a compound named “2-(Benzyloxy)benzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 359.0±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

  • Rotational Spectroscopy Studies : The rotational spectra of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, closely related to 2-(Benzyloxy)-3-fluorobenzaldehyde, were analyzed using Fourier transform microwave spectroscopy. This study provides insights into the structural dynamics of such compounds (Sun, Lozada, & van Wijngaarden, 2018).

  • Synthesis and Antioxidant Activity : Research on 4-fluorobenzaldehyde, a variant of the compound , involved the synthesis of thiazolidin-4-one derivatives, which displayed promising antioxidant activity (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).

  • New Synthesis Methods for Indazoles : A study explored the synthesis of indazoles using o-fluorobenzaldehydes, indicating the potential of fluorobenzaldehydes in synthesizing pharmacologically relevant structures (Lukin, Hsu, Fernando, & Leanna, 2006).

  • Preparation of Benzylidene-Oxaindolizidines : Research involving 2-fluorobenzaldehyde focused on its reaction with pipecolic acid to form benzylidene-oxaindolizidines, which are of interest in medicinal chemistry (Möhrle, Mehrens, & Tot, 2003).

  • Hydrodefluorination Reactions : A study on 2-fluorobenzaldehyde explored a single-flask ortho-lithiation/borylation reaction, highlighting the challenges and mechanisms involved in such reactions (St-Jean et al., 2018).

  • Synthesis of Benzoxazines : Research on fluorobenzaldehyde led to the development of an efficient method for preparing 3,4-dihydro-2H-1,3-benzoxazines, which are significant in organic and medicinal chemistry (Tang, Zhu, Yan, Chang, & Liu, 2013).

  • Phase-Transfer Catalysis Synthesis : The synthesis of 4-{ 2-[N-methyl-N-( 2-pyridyl) ]aminoethoxy} benzaldehyde using 4-fluorobenzaldehyde demonstrates the role of fluorobenzaldehydes in complex organic synthesis (Bin-chang, 2012).

  • Applications in Adsorption Materials : A study utilized 4-fluorobenzaldehyde in the synthesis of microporous polyaminals, showcasing its role in creating materials for carbon dioxide adsorption (Li, Zhang, & Wang, 2016).

  • Anticancer Properties : Research on benzyloxybenzaldehyde derivatives demonstrated significant anticancer activity against HL-60 cells, highlighting the therapeutic potential of such compounds (Lin et al., 2005).

Safety And Hazards

The safety and hazards of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its structure and reactivity. For instance, a compound named “Benzyl chloride” is classified as a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

The future directions of “2-(Benzyloxy)-3-fluorobenzaldehyde” can be analyzed based on its potential applications. For instance, a compound named “2-(benzyloxy)benzaldehyde” was used in the synthesis of new anticancer drugs . Furthermore, UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound were reported .

properties

IUPAC Name

3-fluoro-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOFPOWVZRQGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625571
Record name 2-(Benzyloxy)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-3-fluorobenzaldehyde

CAS RN

148872-79-1
Record name 2-(Benzyloxy)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (688 mg, 28.7 mmol) in dimethylformamide (20 ml) on ice bath was bit by bit added 3-fluorosalicylaldehyde (2.68 g, 19.1 mmol) with stirring. After dropwise adding benzyl bromide (2.73 ml, 22.9 mmol), the mixture was stirred under ice cooling for 30 minutes, stirred at room temperature for 2 hours, mixed with water and the product was shaken with diethyl ether (60 ml×2). The extracts were washed with 10% aqueous sodium carbonate solution, dilute hydrochloric acid and water in this order, dried over anhydrous magnesium sulfate and concentrated in vacuo to remove the solvent to give 2-benzyloxy-3-fluorobenzaldehyde as an oily material.
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688 mg
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20 mL
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2.68 g
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2.73 mL
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60 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

9.0 g (64 mmol) of 3-fluoro-2-hydroxybenzaldehyde are dissolved in 200 ml of DMF, 10.7 g (77.1 mmol) of potassium carbonate and 8.4 ml (12 g, 71 mmol) of benzyl bromide are added and the mixture stirred at 80° C. for 24 h. The mixture is poured into 600 ml of water, extracted several times with ethyl acetate, and the organic phase is dried over sodium sulfate, concentrated in vacuo and dried under high vacuum. The crude product is purified by silica gel chromatography (cyclohexane:ethyl acetate 2:1).
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9 g
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200 mL
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10.7 g
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8.4 mL
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzyloxy)-3-fluorobenzaldehyde
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2-(Benzyloxy)-3-fluorobenzaldehyde
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2-(Benzyloxy)-3-fluorobenzaldehyde
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2-(Benzyloxy)-3-fluorobenzaldehyde
Reactant of Route 6
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Citations

For This Compound
1
Citations
H Miyachi, T Suzuki, R Imamura, T Nagano… - Bioorganic & Medicinal …, 2017 - Elsevier
… Compound 8 was synthesized in the same way as compounds 4–6, ie, by four-component UGI reaction in one pot from 2-benzyloxy-3-fluorobenzaldehyde (or 2-benzyloxy-5-…
Number of citations: 3 www.sciencedirect.com

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